N'-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide
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Overview
Description
“N’-amino-4-fluoro-N-methylbenzene-1-carboximidamide hydroiodide” is a chemical compound with the molecular formula C8H11FIN3 and a molecular weight of 295.1 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C8H11FIN3 . For a more detailed analysis of its structure, you may need to refer to a specific resource or database that provides structural information for this compound.Physical And Chemical Properties Analysis
This compound’s physical and chemical properties, such as its melting point, boiling point, and density, are not specified in the available resources . For detailed information, you may need to refer to a specific chemical database or resource.Scientific Research Applications
Synthesis and Crystal Structure
- Researchers Hao et al. (2017) synthesized a compound closely related to your query, using 4-fluoro-2-isocyanato-1-methylbenzene and 4-morpholino-1H-indazol-3-amine. This compound showed potential in inhibiting cancer cell proliferation (Hao et al., 2017).
Chemical Reactions and Derivatives
- The reaction of fluoro-2,4-dinitrobenzene with amino-acids and peptides has been a subject of study, indicating a possible connection to your query's chemical group. This research by Tonge (1962) explored the quantitative assay of N-terminal amino-acids (Tonge, 1962).
- In a study by Sutton et al. (1972), a similar compound, 1-fluoro-2-nitro-4-trimethylammoniobenzene iodide, was evaluated as a protein-solubilizing reagent, indicating potential applications in protein structure studies (Sutton et al., 1972).
Application in Antitumor and Anticancer Research
- Butler et al. (2013) synthesized N-(ferrocenylmethyl amino acid) fluorinated benzene-carboxamide derivatives, which showed cytotoxic effects on breast cancer cell lines. This research demonstrates the potential of fluorinated benzene-carboxamide derivatives in anticancer treatments (Butler et al., 2013).
Biochemical and Pharmacological Studies
- The work of Moustafa et al. (2021) on carboximidamides derived from cyanamides, including compounds linked with a pyrimidine moiety, highlights the potential for such compounds in biomedical applications, particularly in anti-hyperglycemic therapies (Moustafa et al., 2021).
Safety and Hazards
properties
IUPAC Name |
N-amino-4-fluoro-N'-methylbenzenecarboximidamide;hydroiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN3.HI/c1-11-8(12-10)6-2-4-7(9)5-3-6;/h2-5H,10H2,1H3,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAJDXMFCQXSKI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C(C1=CC=C(C=C1)F)NN.I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FIN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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